Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Overview
Description
Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxymethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the hydroxymethyl group. The final step involves esterification to form the methyl ester.
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine ring.
Addition of the Hydroxymethyl Group: This can be done through a hydroxymethylation reaction, where formaldehyde or a similar reagent is used.
Esterification: The final step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of 5-(3-fluorophenyl)-4-(carboxymethyl)-2-methylpyrrolidine-2-carboxylate.
Reduction: Formation of 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-methanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5-(3-bromophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 5-(3-methylphenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(13(18)19-2)7-10(8-17)12(16-14)9-4-3-5-11(15)6-9/h3-6,10,12,16-17H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJPKVFSMKVMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)C2=CC(=CC=C2)F)CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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